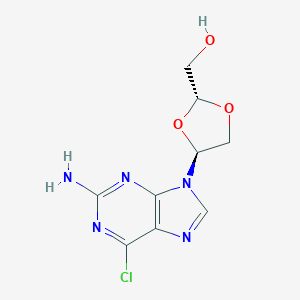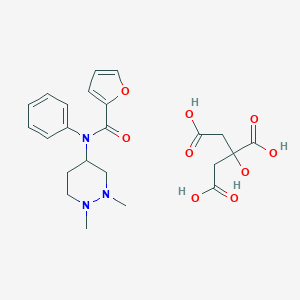
4-Isopropylphénol
Vue d'ensemble
Description
4-Isopropylphenol, also known as 4-isopropylguaiacol, is a phenolic compound found in many natural products, such as essential oils, spices, plants, and fruits. It is a colorless, volatile liquid with a pleasant smell and a slightly sweet taste. It is used in perfumery, food flavoring, and as a preservative. In addition, 4-isopropylphenol has been studied for its potential medicinal applications, such as its anti-inflammatory, anti-bacterial, and anti-fungal effects.
Applications De Recherche Scientifique
Synthèse de composés vinyliques
Le 4-isopropylphénol sert de précurseur dans la synthèse de composés vinyliques. Les chercheurs l'utilisent pour créer divers dérivés vinyliques, qui trouvent des applications en chimie des polymères, en science des matériaux et en développement de médicaments .
Agent aromatisant et parfumant dans les cosmétiques
En raison de ses propriétés aromatiques agréables, le this compound est utilisé comme agent aromatisant et parfumant dans les cosmétiques. Il contribue aux profils olfactifs des parfums, des lotions et autres produits de soins personnels .
Études sur la dégradation sonochimique
Les scientifiques ont étudié la dégradation sonochimique du this compound dans des solutions aqueuses. Ces recherches aident à comprendre la cinétique réactionnelle et les voies de dégradation, ce qui peut avoir des implications pour la remédiation environnementale et le traitement des eaux usées .
Comportement en hydrogénation
Des études d'hydrogénation ont exploré la conversion du this compound en 4-isopropylcyclohexanol. Ces investigations fournissent des informations sur les procédés catalytiques et les mécanismes réactionnels, en particulier dans les environnements de dioxyde de carbone supercritique (scCO₂) .
Pertinent pour la production de bisphénol A (BPA)
Le this compound joue un rôle dans la production de bisphénol A (BPA), un produit chimique de grande consommation largement utilisé. Comprendre sa réactivité et ses transformations contribue à l'optimisation de la synthèse du BPA .
Propriétés antioxydantes potentielles
Bien que cela n'ait pas été étudié de manière exhaustive, certains chercheurs ont exploré les propriétés antioxydantes du this compound. Sa structure phénolique suggère des avantages potentiels dans le piégeage des radicaux libres et la protection contre le stress oxydatif .
Mécanisme D'action
Target of Action
4-Isopropylphenol, also known as p-Cumenol, is an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol
Mode of Action
It’s known that the compound undergoes catalytic dehydrogenation to give p-isopropenylphenol .
Biochemical Pathways
It’s known that the compound is produced by the alkylation of phenol with propylene . This process is relevant to the production of the commodity chemical bisphenol A (BPA) .
Result of Action
It has been used in the synthesis of vinyl compounds .
Action Environment
It’s known that the compound is a white solid and its storage class is non-combustible, corrosive hazardous materials .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Isopropylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo catalytic dehydrogenation to form p-isopropenylphenol . Additionally, 4-Isopropylphenol can bind to estrogen-related receptor gamma, influencing cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate its binding to specific biomolecules.
Cellular Effects
4-Isopropylphenol has notable effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity in human erythrocytes and zebrafish embryos . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause otolith abnormalities in zebrafish embryos by binding to estrogen-related receptor gamma . These interactions can lead to changes in cellular function and overall cell health.
Molecular Mechanism
The molecular mechanism of 4-Isopropylphenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo O-protonation by sulfuric acid, leading to the formation of a carbocation that participates in various dimerization reactions . Additionally, 4-Isopropylphenol can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropylphenol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Isopropylphenol can undergo sonochemical degradation, which affects its concentration and activity over time . Long-term exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Isopropylphenol vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high concentrations of 4-Isopropylphenol have been shown to induce hemolytic changes in erythrocytes and abnormalities in zebrafish embryos . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
4-Isopropylphenol is involved in several metabolic pathways. It can be metabolized to form 4-(2-hydroxypropan-2-yl)phenol, 4-isopropenylphenol, and other derivatives through various enzymatic reactions . These metabolic pathways often involve oxidation, reduction, and conjugation reactions that modify the compound’s structure and activity. The interactions with specific enzymes and cofactors play a crucial role in determining the metabolic fate of 4-Isopropylphenol.
Transport and Distribution
The transport and distribution of 4-Isopropylphenol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be slightly soluble in water and more soluble in organic solvents like alcohol and ether . Its distribution within biological systems is determined by its physicochemical properties and the presence of specific transport mechanisms that facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of 4-Isopropylphenol can affect its activity and function. It may localize to specific compartments or organelles within the cell, depending on targeting signals and post-translational modifications. For example, its interaction with estrogen-related receptor gamma suggests potential localization to the nucleus or other signaling compartments . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles and effects.
Propriétés
IUPAC Name |
4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQWHNMBPIWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-32-0 (hydrochloride salt) | |
| Record name | 4-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5042299 | |
| Record name | 4-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 4-Isopropylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
99-89-8 | |
| Record name | 4-Isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F59JOO816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.3 °C | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological properties of 4-Isopropylphenol?
A: 4-Isopropylphenol displays toxicity towards various organisms. In a study using the Microtox assay, its EC50 value was determined to be 2 x 10^-4 mM, making it one of the most toxic compounds among the tested alkylphenols and aromatic thiols. [] Further research on human erythrocytes revealed that 4-isopropylphenol induces hemolytic changes, although its effect is less potent compared to Bisphenol A and hydroquinone. []
Q2: How is 4-Isopropylphenol metabolized?
A: Studies in rat liver microsomes and slices demonstrate that 4-isopropylphenol undergoes oxidative metabolism, leading to the formation of a quinone methide intermediate. This intermediate is subsequently conjugated with glutathione, specifically at the benzylic carbon of the isopropyl side chain. [] The rate of glutathione conjugate formation from 4-Isopropylphenol was higher compared to 4-ethylphenol and 4-methylphenol, suggesting a correlation between the amount of reactive intermediate formed and the observed toxicity in liver slices. []
Q3: Does the presence of humic acid impact the degradation of 4-Isopropylphenol by chlorine?
A: Yes, research indicates that humic acid (HA) significantly inhibits the degradation rates of 4-Isopropylphenol by chlorine, even when accounting for oxidant consumption. [] This inhibitory effect is likely due to HA competitively reacting with the phenoxy radical of 4-Isopropylphenol, reverting it back to the parent compound. []
Q4: Can 4-Isopropylphenol be degraded by natural processes?
A: Yes, the naturally occurring enzyme laccase, derived from Trametes versicolor, effectively transforms 4-Isopropylphenol. [] This degradation process follows second-order kinetics, indicating that the removal rate depends on both the substrate and enzyme concentrations. [] This finding presents a potential strategy for bioremediation of environments contaminated with 4-Isopropylphenol. []
Q5: What is the molecular formula and weight of 4-Isopropylphenol?
A5: The molecular formula of 4-Isopropylphenol is C9H12O, and its molecular weight is 136.19 g/mol.
Q6: How can the crystal structure of 4-Isopropylphenol be characterized?
A: X-ray diffraction studies at various temperatures (95-300 K) provide insights into the crystal structure of 4-Isopropylphenol. [] These studies reveal that the compound crystallizes in a non-centrosymmetric space group, contributing to its nonlinear optical properties. [, ]
Q7: What spectroscopic techniques are useful for analyzing 4-Isopropylphenol?
A7: Several spectroscopic techniques prove beneficial in characterizing 4-Isopropylphenol:
- GC-MS: Gas chromatography-mass spectrometry is widely used to identify and quantify 4-Isopropylphenol in complex mixtures, such as plant extracts, food samples, and environmental samples. [, , , ]
- NMR: Nuclear magnetic resonance spectroscopy, particularly 1H-NMR, is valuable for confirming the structure and purity of synthesized 4-Isopropylphenol derivatives. [, , , ]
- FTIR: Fourier-transform infrared spectroscopy, coupled with inelastic neutron scattering and low-frequency Raman scattering, aids in analyzing the vibrational modes and torsional motions of the isopropyl group in 4-Isopropylphenol. []
Q8: What is the solubility of 4-Isopropylphenol in water?
A: The aqueous solubility of 4-Isopropylphenol at 25°C has been determined to be 1.84 x 10^-2 mol/L. []
Q9: How does the structure of 4-Isopropylphenol influence its adsorption onto graphene oxide and reduced graphene oxide?
A: The presence of the isopropyl group in 4-Isopropylphenol significantly influences its adsorption behavior. Studies have shown that the adsorption capacity of 4-Isopropylphenol on both graphene oxide (GO) and reduced graphene oxide (RGO) is higher compared to phenol and 4-methylphenol. [] Density functional theory (DFT) calculations suggest that this enhanced adsorption is attributed to the increased π-electron density of the benzene ring due to the electron-donating nature of the isopropyl substituent. []
Q10: How can 4-Isopropylphenol be synthesized?
A: 4-Isopropylphenol can be synthesized through various methods, including:* Pyrolysis of waste printed circuit boards: This process yields a pyrolytic tar rich in phenol and 4-Isopropylphenol, offering a potential route for resource recovery from electronic waste. []* Aerobic oxidation of cumene: Using N-hydroxyphthalimide (NHPI) as a catalyst, cumene can be oxidized in the presence of oxygen, followed by treatment with H2SO4 to yield 4-Isopropylphenol. []
Q11: What are the applications of 4-Isopropylphenol?
A: 4-Isopropylphenol finds applications in diverse fields:* Polymer chemistry: It serves as a model compound in studies investigating cross-linking reactions in negative-tone resist systems based on photoacid-catalyzed electrophilic aromatic substitution. []* Fragrance and flavor industry: 4-Isopropylphenol is a constituent of the volatile oil extracted from dill (Anethum graveolens) and contributes to its characteristic fragrance. []* Agriculture: Derivatives of 4-Isopropylphenol, particularly its sulfonate esters, exhibit promising antifungal activity against various plant pathogenic fungi, making them potential candidates for developing novel agrochemicals. [, , ]
Q12: What is the role of 4-Isopropylphenol in the study of carbonate macrocyclization?
A: 4-Isopropylphenol is frequently employed as a model nucleophile in kinetic studies investigating the mechanism of carbonate macrocyclization. [, ] These studies typically involve analyzing the reaction rates of 4-Isopropylphenol with acyl ammonium salts, key intermediates in the macrocyclization process. [, ]
Q13: Can 4-Isopropylphenol be used as a building block for the synthesis of other compounds?
A: Yes, 4-Isopropylphenol serves as a versatile starting material for synthesizing a wide range of derivatives, including esters, sulfonyl esters, phosphoyl esters, and ethers. [] These derivatives exhibit a broad spectrum of biological activities, including antifungal and antioxidant properties. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





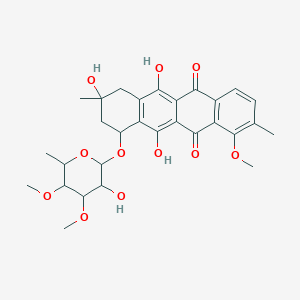
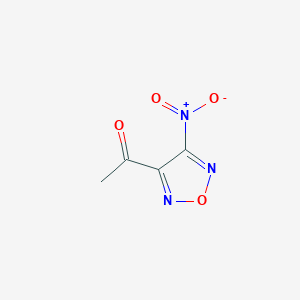
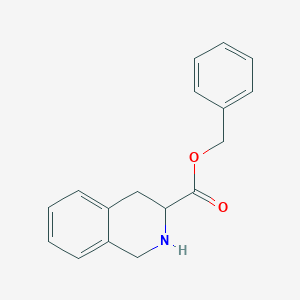
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
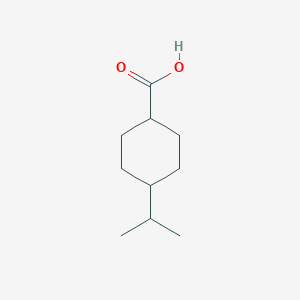
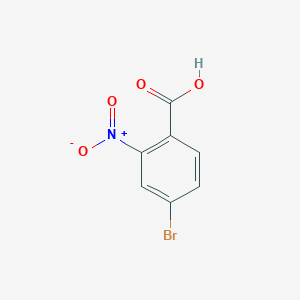

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
